molecular formula C13H15NO B13596432 2-Methylamino-1-naphthalen-2-yl-ethanol

2-Methylamino-1-naphthalen-2-yl-ethanol

Cat. No.: B13596432
M. Wt: 201.26 g/mol
InChI Key: PGJYKUWYKVJKJC-UHFFFAOYSA-N
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Description

2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol is an organic compound that features a naphthalene ring substituted with a methylamino group and an ethan-1-ol moiety

Preparation Methods

The synthesis of 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of naphthalene-2-carbaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can further modify the functional groups present in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can undergo substitution reactions, particularly at the naphthalene ring. Halogenation and nitration are common substitution reactions, often using reagents like bromine or nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

    Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological pathways and its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its chemical properties.

Mechanism of Action

The mechanism by which 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-(methylamino)-1-(naphthalen-2-yl)ethan-1-ol include:

    2-(ethylamino)-1-(naphthalen-2-yl)ethan-1-ol: This compound has an ethylamino group instead of a methylamino group, which may affect its reactivity and interactions.

    2-(methylamino)-1-(naphthalen-1-yl)ethan-1-ol: The position of the naphthalene ring substitution is different, potentially leading to variations in chemical behavior and applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(methylamino)-1-naphthalen-2-ylethanol

InChI

InChI=1S/C13H15NO/c1-14-9-13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-8,13-15H,9H2,1H3

InChI Key

PGJYKUWYKVJKJC-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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